6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine
Description
Contextualization within the Benzimidazole (B57391) Pharmacophore and Aliphatic Amine Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. nih.govijpsjournal.com This heterocyclic system, formed by the fusion of benzene (B151609) and imidazole (B134444) rings, possesses a versatile range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearcher.liferesearchgate.net The efficacy of the benzimidazole pharmacophore stems from its physicochemical characteristics, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate strong binding to macromolecules. nih.gov
Complementing the benzimidazole core, the aliphatic amine functional group is also of great importance in drug design. Aliphatic amines are organic compounds where a nitrogen atom is bonded to at least one alkyl group. unacademy.com They are integral to the synthesis of a wide variety of pharmaceuticals, including antihistamines, analgesics, and anti-inflammatory agents. firsthope.co.injuchucast.com The basicity of the amine group allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. unacademy.com The presence of a flexible hexyl amine chain in 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine provides a versatile linker that can be crucial for optimizing interactions with biological targets.
Significance of the Benzimidazole-Alkylamine Scaffold in Ligand Design and Exploration
The combination of a benzimidazole nucleus and an alkylamine chain creates a powerful scaffold for ligand design. This structural motif allows for systematic modifications to explore structure-activity relationships (SAR). The benzimidazole core can be substituted at various positions to modulate its electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a specific biological target. researcher.life The alkylamine chain, on the other hand, offers a point of attachment for other functional groups or can be varied in length to optimize the distance and orientation of the pharmacophoric groups for ideal target engagement.
This scaffold's versatility has been demonstrated in the development of multi-target ligands, which are increasingly seen as a promising alternative to single-target drugs for treating complex diseases. nih.gov The benzimidazole-alkylamine framework can be engineered to interact with multiple receptors or enzymes involved in a disease pathway. nih.gov For example, derivatives of this scaffold have been investigated as multi-targeted kinase inhibitors for cancer therapy, demonstrating the potential to simultaneously block several signaling pathways crucial for tumor growth. mdpi.com
Rationale for Academic Investigation of this compound
The academic interest in this compound and its derivatives is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. Researchers are drawn to this scaffold's potential to yield compounds with diverse biological activities. For instance, studies have explored the synthesis of related benzimidazole derivatives and their evaluation as potential anticancer agents that target human topoisomerase I. nih.gov
Furthermore, the unexpected formation of related compounds during chemical reactions highlights the intriguing reactivity of the benzimidazole system and provides opportunities for discovering novel chemical transformations and molecular structures. mdpi.com The investigation of such compounds contributes to a deeper understanding of fundamental chemical principles and can lead to the identification of new lead compounds for drug discovery programs. The ability to synthesize and functionalize the benzimidazole-alkylamine scaffold allows for the creation of libraries of compounds for high-throughput screening against various biological targets.
Interactive Data Table: Properties of Investigated Compounds
| Compound Name | Molecular Formula | Key Research Finding |
| This compound | C13H19N3 | Serves as a versatile scaffold for ligand design. |
| 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one | C19H20N2O | Unexpectedly formed in a reaction, its structure was determined by spectroscopic and X-ray diffraction studies. mdpi.com |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | Varies | A series of compounds showing potential as multi-kinase inhibitors for cancer treatment. mdpi.com |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives | Varies | Designed and synthesized as potential V600EBRAF inhibitors for cancer therapy. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-yl)hexan-1-amine |
InChI |
InChI=1S/C13H19N3/c14-10-6-2-1-3-9-13-15-11-7-4-5-8-12(11)16-13/h4-5,7-8H,1-3,6,9-10,14H2,(H,15,16) |
InChI Key |
MIOIATWLDCBIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Characterization of 6 1h Benzo D Imidazol 2 Yl Hexan 1 Amine
Established Synthetic Pathways for Benzimidazole-Alkylamine Systems
The synthesis of benzimidazole-alkylamine systems, including 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine, is primarily achieved through well-established pathways that construct the core benzimidazole (B57391) heterocycle. These methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a versatile and widely adopted strategy in organic chemistry. researchgate.netnih.gov
Cyclocondensation Approaches and Derivative Synthesis
The cornerstone of benzimidazole synthesis is the cyclocondensation reaction, most notably the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine (B120857) with carboxylic acids under acidic conditions. researchgate.net This method can be adapted for the synthesis of this compound by using an appropriate seven-carbon dicarboxylic acid or its derivative, which cyclizes with o-phenylenediamine to form the benzimidazole ring with the hexanamine side chain. Strong acids such as polyphosphoric acid or hydrochloric acid are frequently used to facilitate dehydration and promote ring closure. sphinxsai.comdergipark.org.tr
A notable synthesis of a structurally related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, was unexpectedly achieved through the reaction of o-phenylenediamine and 2-benzoylcyclohexanone (B1331447) in refluxing ethanol (B145695) with a catalytic amount of sulfuric acid. mdpi.com This reaction, which involves a C-C bond cleavage, highlights an alternative cyclocondensation pathway. mdpi.com
The general approach for synthesizing 2-substituted benzimidazoles involves several key methods:
Condensation with Carboxylic Acids: This is the most common method, where o-phenylenediamines react with carboxylic acids or their derivatives (anhydrides, esters, nitriles). dergipark.org.tr
Condensation with Aldehydes: This pathway involves the reaction of o-phenylenediamines with aldehydes, often in the presence of an oxidizing agent. organic-chemistry.orgiosrjournals.org A potential issue is the competitive formation of 1,2-disubstituted benzimidazoles alongside the desired 2-substituted product. iosrjournals.org
From 2-Nitroanilines: A one-pot procedure can convert 2-nitroamines into benzimidazoles using reagents like iron powder and formic acid to first reduce the nitro group, followed by cyclization. organic-chemistry.org
Derivative synthesis can be achieved by starting with substituted o-phenylenediamines or by modifying the side chain of the pre-formed benzimidazole-alkylamine. For instance, N-alkylation of the benzimidazole ring can be performed using reagents like bromoalkanes in the presence of a base. nih.gov
Table 1: Selected Cyclocondensation Reagents and Conditions for Benzimidazole Synthesis
| Starting Materials | Reagent/Catalyst | Conditions | Product Type |
|---|---|---|---|
| o-phenylenediamine, Carboxylic Acid | Polyphosphoric Acid / HCl | High Temperature | 2-Substituted Benzimidazole |
| o-phenylenediamine, Aldehyde | H₂O₂ / HCl | Room Temperature | 2-Aryl-Benzimidazole |
| o-phenylenediamine, Aldehyde | Lactic Acid | N/A | 1,2-Disubstituted Benzimidazole |
| o-phenylenediamine, 2-benzoylcyclohexanone | H₂SO₄ | Refluxing EtOH | 2-Substituted Benzimidazole |
| 2-Nitroamine, Formic Acid | Iron Powder, NH₄Cl | N/A | 2H-Benzimidazole |
Application of Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact and improve sustainability. eprajournals.comchemmethod.com These approaches focus on minimizing hazardous waste, using environmentally benign solvents, and employing recyclable catalysts. eprajournals.commdpi.com
Key green strategies include:
Use of Green Solvents: Water has been successfully used as a solvent for benzimidazole synthesis, eliminating the need for hazardous organic solvents. sphinxsai.com Polyethylene glycol (PEG) and fluorous alcohols like trifluoroethanol (TFE) have also been employed as recyclable and efficient reaction media. nih.goviosrjournals.org
Catalyst-Free and Solvent-Free Reactions: Some syntheses are performed under solvent-free conditions, directly reacting the starting materials, which significantly reduces waste. organic-chemistry.orgeprajournals.com The use of elemental sulfur as a traceless oxidizing agent allows for catalyst-free synthesis from alkylamines and o-substituted anilines. organic-chemistry.org
Heterogeneous and Recyclable Catalysts: A variety of solid catalysts have been developed that can be easily recovered and reused. These include metal oxides (e.g., nano-Fe₂O₃, ZnO nanoparticles), supported gold nanoparticles, and silica (B1680970) sulfuric acid. mdpi.comrsc.orgmdpi.com For example, zinc oxide nanoparticles (ZnO NPs) have been used under ultrasound conditions, offering mild reaction conditions and catalyst recyclability. rsc.org
Table 2: Examples of Green Catalysts in Benzimidazole Synthesis
| Catalyst | Reaction | Advantages |
|---|---|---|
| Nano-Fe₂O₃ | Condensation of o-phenylenediamines and aldehydes | High efficiency, aqueous medium, recyclable catalyst. rsc.org |
| ZnO Nanoparticles | Condensation of o-phenylenediamines and aldehydes | Mild conditions, short reaction times, recyclable catalyst. rsc.org |
| Au/CeO₂ | One-pot synthesis from glyceraldehyde and o-phenylenediamines | Excellent catalytic activity for multi-step reactions. mdpi.com |
| Ammonium Chloride (NH₄Cl) | Condensation of o-phenylenediamines and aldehydes | Eco-friendly, economical, one-pot synthesis. nih.govsphinxsai.com |
| [PVP-SO₃H]HSO₄ | Condensation of o-phenylenediamines and aldehydes | Polymeric solid acid catalyst, effective in solvent-free conditions. rsc.org |
Microwave-Assisted and Other Modern Synthetic Techniques
Modern synthetic techniques, particularly microwave-assisted synthesis, have revolutionized the production of benzimidazole derivatives by dramatically reducing reaction times and often improving yields. ingentaconnect.com Traditional methods can require prolonged heating, whereas microwave irradiation can complete reactions in minutes. benthamdirect.commdpi.com
Microwave-assisted synthesis of benzimidazoles has been shown to be highly efficient, with reactions often completed in 5 to 10 minutes and achieving yields between 94% and 98%. ingentaconnect.combenthamdirect.com This technique can be performed with or without a catalyst. benthamdirect.com For instance, a simple, catalyst-free microwave-assisted approach has been developed that offers a rapid and high-yielding alternative to conventional methods. ingentaconnect.com In other cases, catalysts like erbium(III) triflate (Er(OTf)₃) under solvent-free microwave conditions provide efficient and environmentally mild access to a variety of benzimidazoles. mdpi.com Ultrasound irradiation is another modern technique that has been successfully used, often in conjunction with green catalysts like ZnO nanoparticles, to promote the reaction. rsc.org
Spectroscopic and Structural Elucidation Techniques
The precise chemical structure, conformation, and solid-state arrangement of this compound and its derivatives are determined using a combination of advanced spectroscopic and crystallographic methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzimidazole derivatives in solution. researchgate.net Standard 1H and 13C NMR spectra provide fundamental information about the molecular framework. ijrpc.comorientjchem.org For instance, in 13C NMR spectra of benzimidazole salts, the characteristic NCHN carbon is typically observed at around 143-152 ppm. nih.gov
For more complex structures and to determine spatial relationships and connectivity, advanced 2D NMR techniques are employed, including:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, helping to map out adjacent protons. turkjps.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). turkjps.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton. turkjps.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded, which is vital for conformational analysis. turkjps.orgresearchgate.net
In a detailed study of the related 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, NMR analysis combined with DFT-GIAO calculations was used to elucidate its structure in solution, revealing the presence of two enantiomeric rotamers. mdpi.comresearchgate.net Furthermore, variable-temperature (VT-NMR) experiments can be used to study dynamic processes like tautomeric exchange within the imidazole (B134444) ring, which is a known characteristic of N-unsubstituted benzimidazoles. researchgate.net
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net Several studies have successfully used XRD to characterize benzimidazole derivatives, confirming their molecular geometry and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govsemanticscholar.orgmdpi.com
A single-crystal XRD study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate provided detailed structural information. mdpi.com The analysis confirmed the existence of a single tautomer in the solid phase and revealed an infinite-chain hydrogen bond motif involving the benzimidazole derivative and water molecules. mdpi.com This type of analysis is crucial for understanding the supramolecular chemistry of these compounds.
Table 3: Crystallographic Data for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3456(4) |
| b (Å) | 5.8978(2) |
| c (Å) | 22.3456(8) |
| β (°) | 98.765(3) |
| Volume (ų) | 1606.51(10) |
| Z | 4 |
Data sourced from a study on a closely related derivative. mdpi.com
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a critical analytical technique for the molecular confirmation of synthesized compounds such as this compound. This method provides essential information regarding the compound's molecular weight and elemental composition, and offers insights into its structural features through fragmentation analysis.
For this compound, molecular confirmation is typically achieved using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are effective for polar molecules and minimize premature fragmentation. In ESI-MS, the compound is expected to be readily protonated at the basic nitrogen atoms of the imidazole ring or the terminal primary amine, yielding a prominent pseudomolecular ion peak [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this [M+H]⁺ ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula (e.g., C₁₃H₂₀N₃ for the protonated species), distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include:
Cleavage of the C-C bonds within the hexyl chain.
Loss of ammonia (B1221849) (NH₃) from the protonated amine terminus.
Fragmentation of the benzimidazole ring system, a pattern commonly observed in related structures. nih.govorientjchem.org
Analysis of these fragment ions allows for the precise verification of the connectivity between the benzimidazole core and the hexanamine side chain, thus confirming the identity of the synthesized molecule.
Table 1: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation | Purpose |
| Molecular Formula | C₁₃H₁₉N₃ | Basic structural information |
| Molecular Weight | 217.31 g/mol | Calculation of expected mass |
| Ionization Mode | ESI-Positive | Generation of [M+H]⁺ ion |
| Expected [M+H]⁺ Ion | m/z 218.1652 | Confirmation of molecular mass |
| HRMS Analysis | Provides exact mass to confirm C₁₃H₂₀N₃ | Unambiguous elemental composition |
| Key MS/MS Fragments | Cleavage of alkyl chain, benzimidazole ring fragments | Structural elucidation and confirmation |
Molecular Interactions and Biological Target Engagement Studies of 6 1h Benzo D Imidazol 2 Yl Hexan 1 Amine
In Vitro Ligand-Biomacromolecule Binding Assays
No publicly available data.
No publicly available data.
Enzymatic Modulation Profiling (Activation or Inhibition)
No publicly available data.
No publicly available data.
Cellular Target Identification in Preclinical Cell Lines
No publicly available data.
Subcellular Localization Studies
Currently, there is a lack of published research specifically detailing the subcellular localization of 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine. Scientific literature available does not provide information on the specific compartments or organelles within the cell where this compound accumulates.
Target Engagement within Cellular Contexts
Specific studies identifying the direct biological targets of this compound within a cellular context have not been reported in the available scientific literature. While the broader class of benzimidazole (B57391) derivatives has been investigated for various therapeutic targets, the specific molecular partners of this particular compound remain to be elucidated. For instance, other benzimidazole derivatives have been explored as multi-kinase inhibitors, showing activity against enzymes like EGFR, HER2, and CDK2. nih.gov Additionally, some have been identified as DNA minor groove-binding ligands, indicating potential interaction with nucleic acids. nih.gov However, direct evidence of target engagement for this compound is not available.
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)
The non-covalent interactions of the benzimidazole moiety, a core component of this compound, are crucial for its molecular recognition and binding affinity. These interactions primarily include hydrogen bonding and π-stacking. rsc.org
Analysis of a closely related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, provides insight into the types of non-covalent interactions the benzimidazole core can form. In the solid state, this molecule engages in a network of hydrogen bonds. mdpi.comresearchgate.net The benzimidazole ring, along with a molecule of water, creates an infinite-chain hydrogen bond motif. mdpi.comresearchgate.net
The specific interactions observed for this related compound include O–H···N, N–H···O, O–H···O, and C–H···O hydrogen bonds. mdpi.com The energies of these interactions have been calculated, demonstrating the relative strength of these non-covalent bonds. mdpi.com
| Interaction Type | Interaction Energy (kcal/mol) |
| O–H···N | -7.82 |
| N–H···O | ~ -5.75 |
| O–H···O | ~ -5.5 |
| C–H···O | -4.5 |
This data is for the related compound 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate and is presented to illustrate the potential non-covalent interactions of the benzimidazole core. mdpi.com
Furthermore, Hirshfeld surface analysis of this related molecule revealed the prevalence of different types of intermolecular contacts. The most frequent interactions are H···H contacts, followed by C···H/H···C contacts. mdpi.com The interactions involving nitrogen and oxygen, which are indicative of hydrogen bonding, constitute a smaller but significant percentage of the total interactions. mdpi.com
| Interaction Type | Percentage of Total Interactions |
| H···H | 54.4% |
| C···H/H···C | 28.7% |
| O···H/H···O | 9.6% |
| N···H/H···N | 6.3% |
This data is for the related compound 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate. mdpi.com
The benzimidazole ring system is also capable of participating in π-stacking interactions, which are common in aromatic heterocyclic compounds and contribute to the stability of molecular assemblies. rsc.org These interactions, along with hydrogen bonds, are fundamental to how benzimidazole derivatives interact with biological macromolecules. nih.govrsc.org
Structure Activity Relationship Sar and Structure Property Relationship Spr of 6 1h Benzo D Imidazol 2 Yl Hexan 1 Amine and Its Analogs
Design Principles for Analog Generation
The design of novel analogs based on the benzimidazole (B57391) scaffold is a key strategy in drug discovery. researchgate.net This process is guided by established medicinal chemistry principles and increasingly sophisticated computational tools. The goal is to systematically modify the lead compound to enhance its interaction with the biological target, thereby improving efficacy.
Key design strategies for generating analogs include:
Scaffold Hybridization: This involves combining the benzimidazole core with other pharmacologically important moieties to create hybrid molecules. nih.gov This approach can lead to compounds with dual activity or enhanced potency by accessing additional binding interactions at the target site. For instance, hybridization of a benzimidazole nucleus with moieties found in established antifungal agents has been explored to overcome resistance and broaden the activity spectrum. nih.gov
Structural Rigidification and Elongation: The flexibility of the molecule, particularly the linker region like the hexylamine (B90201) chain, can be modified to optimize its conformation for receptor binding. Rigidification, such as incorporating cyclic structures, can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding. nih.gov Conversely, strategies of elongation or shortening of a linker chain can fine-tune the distance between key pharmacophoric features to achieve optimal interaction with the target. researchgate.net
Bioisosteric Replacement: This principle involves substituting functional groups with other groups that have similar physical or chemical properties but may alter the molecule's biological activity or metabolic stability. For example, replacing a hydrogen atom on the benzimidazole ring with a fluorine atom can modulate electronic properties and metabolic pathways without drastically changing the molecular size.
Computationally-Guided Design: Modern drug design heavily relies on in silico methods. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to identify the key structural features responsible for biological activity. rroij.comtandfonline.com These models then guide the synthesis of new derivatives with a higher probability of success, accelerating the drug discovery process. rroij.com
Impact of Benzimidazole Core Modifications on Biological Activity
The biological activity of benzimidazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. nih.gov Modifications at the N-1, C-2, C-5, and C-6 positions have been shown to significantly influence potency and selectivity across various biological targets. nih.gov
N-1 Position: Alkylation or arylation at the N-1 position can profoundly impact a compound's biological profile. This position is often targeted to improve properties like lipophilicity, which can enhance cell membrane penetration. acs.org The substitution at N-1 can positively influence chemotherapeutic efficacy. acs.org For example, N-1 alkylated benzimidazoles have been investigated as potential antiviral agents, where the nature of the alkyl group plays a crucial role in determining activity. nih.gov
C-2 Position: The C-2 position is the most frequently modified site on the benzimidazole scaffold. The substituent at this position often plays a direct role in target engagement. For instance, in a series of anti-inflammatory agents, replacing an amino group with a methylene (B1212753) group at C-2 significantly reduced activity, highlighting the importance of the guanidine-like moiety for the observed effect. nih.gov Aromatic or heteroaromatic substitutions at C-2 are common, and their electronic properties (electron-donating or withdrawing) can modulate binding affinity. rroij.com
C-5 and C-6 Positions: Substitutions on the benzene (B151609) ring portion of the scaffold are critical for fine-tuning activity and selectivity. In one study on CDK inhibitors, a nitro group at the C-5 position resulted in pronounced activity, whereas an amino or methyl group at the same position led to a complete loss of activity. nih.gov Similarly, for inhibitors of Janus kinase 3 (JAK3), the introduction of a nitrile group at the C-6 position was found to be crucial for excellent inhibitory potency. nih.gov
The following table summarizes research findings on how modifications to the benzimidazole core affect biological activity.
| Compound Series | Substitution Position | Substituent | Biological Target/Activity | Potency (IC₅₀/Ki) |
| Bradykinin B1 Receptor Antagonists | C-2 | Acetamide moiety | Bradykinin B1 Receptor | 0.7 nM nih.gov |
| Lck Inhibitors | C-2, C-6 | 2,6-dimethyl phenyl, 4-methyl-1-piperazinyl)phenyl) amino | Lymphocyte-specific protein tyrosine kinase (Lck) | 0.007 µM nih.gov |
| JAK3 Inhibitors | C-6 | Nitrile group | Janus kinase 3 (JAK3) | 45 nM nih.gov |
| CDK Inhibitors | C-5 | Nitro group | Cyclin-dependent kinases (CDK1, CDK5) | Active nih.gov |
| CDK Inhibitors | C-5 | Amino or methyl group | Cyclin-dependent kinases (CDK1, CDK5) | Inactive nih.gov |
| Anti-HIV Agents | N-1 | 2-hydroxyethyl | HIV-Reverse Transcriptase | 0.386 x 10⁻⁵ µM nih.gov |
Influence of the Alkyl Chain Length and Substitutions on Target Engagement
The hexan-1-amine chain in 6-(1H-benzo[d]imidazol-2-yl)hexan-1-amine serves as a flexible linker connecting the benzimidazole pharmacophore to a basic amine group, which is often crucial for anchoring the ligand to its target via ionic interactions. The length and nature of this alkyl chain are critical determinants of binding affinity and target engagement.
Studies on various classes of receptor ligands have demonstrated that the length of an alkyl linker can significantly impact biological activity. An optimal linker length is required to position the key interacting moieties (the benzimidazole core and the terminal amine) correctly within the binding pocket.
Chain Length: Varying the number of methylene units in the alkyl chain alters the distance between the pharmacophoric groups. For imidazolium-based ionic liquids binding to bovine serum albumin, a longer alkyl chain length leads to a stronger binding interaction. nih.gov In a series of benzothiazolone-based sigma receptor ligands, changing the spacer length from three to six methylene units modulated the affinity and selectivity for receptor subtypes. chemrxiv.org Generally, there is an optimal chain length for a given target; chains that are too short may fail to bridge key interaction points, while chains that are too long may introduce conformational flexibility that is entropically unfavorable or lead to steric clashes within the binding site.
Chain Substitution: Introducing substituents onto the alkyl chain can influence its conformation, hydrophobicity, and potential for additional interactions. For example, adding a methyl group could restrict rotation and favor a specific binding conformation. Hydroxyl groups could introduce new hydrogen bonding opportunities.
The table below illustrates the effect of alkyl chain length on the activity of certain heterocyclic compounds.
| Compound Series | Base Scaffold | Chain Length (n) | Target/Activity | Potency (MIC/Ki) |
| N-alkyl-2-benzylthiomethyl-1H-benzimidazoles | Benzimidazole | n=1 (Methyl) | E. coli, S. aureus | 140-290 µg/mL researchgate.net |
| N-alkyl-2-benzylthiomethyl-1H-benzimidazoles | Benzimidazole | n=2 (Ethyl) | E. coli, S. aureus | 140-290 µg/mL researchgate.net |
| N-alkyl-2-benzylthiomethyl-1H-benzimidazoles | Benzimidazole | n=4 (Butyl) | E. coli, S. aureus | 140-290 µg/mL researchgate.net |
| Benzo[d]thiazol-2(3H)one analogues | Benzothiazolone | n=3 | Sigma-1 Receptor | 4.1 nM chemrxiv.org |
| Benzo[d]thiazol-2(3H)one analogues | Benzothiazolone | n=4 | Sigma-1 Receptor | 3.2 nM chemrxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are powerful tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and providing insights into the mechanisms of action. scirp.org Both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been extensively applied to benzimidazole derivatives.
2D-QSAR: These models correlate biological activity with calculated molecular descriptors that represent the entire molecule, such as lipophilicity (LogP), electronic properties, and topological indices. researchgate.net For example, a 2D-QSAR model developed for 131 benzimidazole derivatives against the MDA-MB-231 breast cancer cell line showed a high correlation coefficient (R² = 0.904), indicating its strong predictive power. researchgate.net In another study on benzimidazole-based aldose reductase inhibitors, the QSAR model revealed a strong correlation between higher lipophilicity (LogP) and increased inhibitory activity. crpsonline.com
3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by considering the 3D structure of the molecules and the shape of their surrounding steric and electrostatic fields. acs.orgnih.gov In a study on benzimidazole derivatives as 5-HT4 receptor antagonists, a CoMFA model was developed that showed high predictive ability (q² = 0.789 and r² = 0.997). acs.orgnih.gov The model indicated that both steric (43.5% contribution) and electrostatic (50.3% contribution) fields were crucial descriptors for explaining the structure-activity relationships. nih.gov Such models generate contour maps that visualize regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, offering direct guidance for analog design. nih.gov
Computational Approaches to SAR Elucidation (e.g., Pharmacophore Modeling)
Beyond QSAR, other computational methods are instrumental in elucidating the SAR of benzimidazole analogs. These approaches help to visualize and understand the specific molecular interactions that govern binding to a biological target.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be active at a specific biological target. For a series of benzimidazole-based Farnesoid X receptor (FXR) agonists, a five-feature pharmacophore model (HHHRR) was developed, consisting of three hydrophobic features and two aromatic rings. nih.govtandfonline.com This model serves as a 3D query to screen virtual libraries for new potential agonists or to guide the design of new derivatives that fit the model's features. tandfonline.comtandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.gov Docking simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues. researchgate.net For example, docking studies of benzimidazole derivatives into the PI3Kγ active site helped to understand the binding selectivity of these inhibitors. nih.gov By visualizing the binding mode, researchers can rationalize observed SAR data; for instance, understanding why a particular substituent enhances activity by forming an additional hydrogen bond, while another causes a steric clash that reduces affinity. These insights are invaluable for the iterative process of lead optimization. nih.gov
Preclinical Pharmacological Investigation and Mechanistic Studies Non Human Models
In Vitro Pharmacological Activity Screening in Cell-Based Assays
No studies reporting the in vitro pharmacological activity screening of 6-(1H-benzo[d]imidazol-2-yl)hexan-1-amine in cell-based assays were identified.
Evaluation of Specific Biological Pathways and Phenotypes
There is no available data from cell-based assays evaluating the effect of this compound on specific biological pathways or cellular phenotypes.
Dose-Response Characterization in Cell Lines
No dose-response characterization studies for this compound in any cell lines have been published. Consequently, key parameters such as IC50 or EC50 values, which quantify the potency of a compound, are not available.
Mechanistic Studies in Preclinical Cellular Models
No mechanistic studies for this compound in preclinical cellular models were found in the reviewed literature.
Investigation of Cellular Signaling Pathways
There is no information available regarding the investigation of the effects of this compound on cellular signaling pathways.
Interaction with DNA and Other Nucleic Acids (e.g., DNA Relaxation Assays)
No studies, including DNA relaxation assays or other biophysical techniques, have been reported that investigate the interaction of this compound with DNA or other nucleic acids. While some benzimidazole (B57391) derivatives are known to interact with DNA, this cannot be assumed for the specific compound . nih.gov
Proof-of-Concept Efficacy in Relevant Preclinical Animal Models (Excluding human trial data)
No data from preclinical animal models demonstrating proof-of-concept efficacy for this compound in any disease state were identified.
In Vivo Target Engagement Confirmation
There is no publicly available scientific literature detailing the in vivo target engagement of this compound in non-human models. Studies that confirm a compound's interaction with its intended biological target within a living organism are crucial for understanding its mechanism of action. Such studies often involve advanced techniques like positron emission tomography (PET) or the analysis of tissue samples to measure target occupancy. nih.govnih.gov The absence of this information for this compound means its specific molecular interactions and the verification of its target in a physiological context remain uncharacterized.
Pharmacodynamic Biomarker Evaluation
Similarly, information regarding the evaluation of pharmacodynamic biomarkers for this compound is not present in the available research. Pharmacodynamic biomarkers are measurable indicators that signal a biological response to a drug, providing essential information about its physiological effects. The identification and validation of such biomarkers are a key component of preclinical development, offering insights into a compound's activity and potential efficacy. Without these studies, the physiological and biochemical effects of this compound in non-human models have not been defined.
Comparative Analysis with Established Research Compounds
A comparative analysis of this compound with established research compounds is not possible due to the lack of primary research data on the compound itself. Such analyses are fundamental for positioning a new chemical entity within the existing landscape of pharmacological agents, highlighting its potential advantages or unique properties. Typically, these comparisons would involve benchmarking against compounds with similar proposed mechanisms of action or therapeutic indications.
Computational Chemistry and Theoretical Modeling of 6 1h Benzo D Imidazol 2 Yl Hexan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of benzimidazole (B57391) derivatives. For a closely related compound, 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, DFT calculations have been employed to predict Nuclear Magnetic Resonance (NMR) spectra, which aids in structure elucidation. mdpi.com Such calculations also provide insights into the tautomeric exchange within the imidazole (B134444) unit. mdpi.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the electronic properties and reactivity of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. These quantum descriptors help in characterizing the molecule's potential to engage in chemical reactions and interactions.
Furthermore, Natural Bond Orbital (NBO) analysis can elucidate electron transfer within the molecule, highlighting intramolecular charge transfer and resonance phenomena. researchgate.net The calculation of properties like dipole moment (µ), polarizability (α), and first hyperpolarizability (β) helps in understanding the molecule's optical properties. researchgate.net For many benzimidazole derivatives, these computational studies reveal a high degree of conjugation and significant interactions between electron donor and acceptor groups. researchgate.net
Table 1: Calculated Quantum Chemical Properties for a Representative Benzimidazole Derivative
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | ~ -6.0 to -5.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | ~ -2.0 to -1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | ~ 4.0 eV |
Note: The values presented are typical for benzimidazole derivatives and serve as an illustrative example. Specific calculations for 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine are not available in the cited literature.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding interactions of potential drug candidates with their biological targets.
For benzimidazole derivatives, molecular docking studies have been conducted against a variety of biological targets, including enzymes like human topoisomerase I, α-glucosidase, and various kinases, as well as receptors like the epidermal growth factor receptor (EGFR). nih.govnih.govmdpi.comnih.gov These studies help in understanding how the ligand fits into the active site of the receptor and predicts the binding affinity, often expressed as a docking score or binding energy. The hexyl amine chain of this compound provides conformational flexibility, which is a crucial factor in achieving an optimal binding mode within a receptor's active site.
Molecular Dynamics Simulations for Conformational Landscape and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. These simulations are crucial for assessing the stability of the binding mode predicted by molecular docking. researchgate.netrjeid.com MD simulations can reveal changes in the ligand's conformation and its interactions with the receptor, providing a more realistic understanding of the binding event. nih.gov These simulations can also be used to explore the conformational landscape of the ligand, identifying the most stable conformations in different environments.
Ligand-Based and Structure-Based Design Strategies
The benzimidazole scaffold is a versatile platform in drug design due to its ability to be readily functionalized at various positions. researchgate.net Both ligand-based and structure-based design strategies are employed to develop new benzimidazole derivatives with enhanced pharmacological properties. nih.govresearchgate.net
Structure-Based Design: This approach relies on the known three-dimensional structure of the biological target. Molecular docking and dynamics simulations are used to design molecules that fit optimally into the target's binding site. ovid.com
Ligand-Based Design: When the structure of the target is unknown, this strategy uses the information from a set of known active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity.
Structural modifications to the benzimidazole ring, such as at the 2 and 5/6 positions, have been extensively studied to improve the efficacy of these compounds. researchgate.net
In Silico Predictive Modeling for ADME Properties (Excluding toxicity prediction)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. ijper.orgnih.gov For benzimidazole derivatives, various computational tools are used to assess their drug-likeness based on physicochemical properties. researchgate.netrsc.org
Key predicted ADME properties include:
Lipinski's Rule of Five: This rule assesses the likelihood of a compound being orally active based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tubitak.gov.tr
Veber's Rule: This rule relates good oral bioavailability to the number of rotatable bonds and the polar surface area. tubitak.gov.tr
Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut. ijper.org
Plasma Protein Binding (PPB): This predicts the degree to which a compound binds to proteins in the blood, which can affect its distribution and availability. ijper.org
Blood-Brain Barrier (BBB) Penetration: This predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system. ijper.org
Table 2: Predicted ADME Properties for a Molecule Structurally Similar to this compound
| Property | Predicted Value/Compliance | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |
| logP | 1-3 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule |
| Polar Surface Area (PSA) | < 140 Ų | Good intestinal absorption |
| Rotatable Bonds | 6 | Indicates molecular flexibility |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier Permeation | Low to Medium | Potential for CNS or peripheral action |
Note: These predictions are illustrative, based on general characteristics of similar small molecules, as specific published data for this compound is not available in the reviewed literature.
Future Research Directions and Potential Applications in Chemical Biology
Utility of 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine as a Research Tool or Probe Compound
The structural characteristics of this compound make it an intriguing candidate for development as a chemical probe. The benzimidazole (B57391) moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. researchgate.net The terminal primary amine on the hexyl chain offers a versatile handle for chemical modifications, such as the attachment of reporter groups like fluorophores or biotin, or for conjugation to solid supports for affinity chromatography.
The hexyl linker provides flexibility and extends the reach of the molecule, potentially allowing it to access binding pockets that are distant from the main recognition site of a target protein. This feature could be exploited to probe allosteric sites or to study protein-protein interactions. The development of fluorescently labeled analogs of this compound could enable visualization of its subcellular localization and interaction with target molecules in living cells.
Strategies for Lead Optimization and Derivatization for Enhanced Potency and Selectivity
Should initial biological screening identify this compound as a hit compound, several strategies for lead optimization could be employed to enhance its potency and selectivity. Structure-activity relationship (SAR) studies are fundamental in this process, guiding the systematic modification of the molecule to improve its biological profile. nih.govnih.govrsc.org
Key Derivatization Strategies:
Modification of the Benzimidazole Core: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the 4, 5, 6, and 7-positions of the benzimidazole ring can significantly influence electronic properties, lipophilicity, and metabolic stability, thereby affecting biological activity. nih.govnih.gov
Alteration of the Alkyl Linker: The length and nature of the linker can be varied. Shorter or longer alkyl chains, or the introduction of rigidity through cyclic structures or double/triple bonds, could optimize the distance and orientation for target binding. mdpi.com
Functionalization of the Terminal Amine: The primary amine can be converted to secondary or tertiary amines, amides, sulfonamides, or other functional groups to explore different interactions with the target and to modulate the compound's physicochemical properties. mdpi.com
A systematic exploration of these modifications would generate a library of analogs for further biological evaluation, aiming to identify compounds with improved therapeutic potential.
Exploration of Novel Biological Targets
Benzimidazole derivatives are known to interact with a wide array of biological targets, exhibiting a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govscilit.com This versatility suggests that this compound and its derivatives could be screened against a diverse panel of targets to uncover novel biological activities.
Potential Target Classes for Exploration:
| Target Class | Rationale |
| Kinases | Many benzimidazole-containing molecules are known to be kinase inhibitors. The compound could be screened against various kinase families implicated in cancer and inflammatory diseases. |
| G-protein coupled receptors (GPCRs) | The structural features of the compound may allow it to act as a ligand for various GPCRs involved in a multitude of physiological processes. |
| DNA and RNA | The planar benzimidazole ring suggests a potential for intercalation with nucleic acids, a mechanism of action for some anticancer and antimicrobial agents. mdpi.com |
| Microtubules | Some benzimidazole compounds are known to interfere with tubulin polymerization, making this a relevant target for anticancer drug discovery. |
| Parasitic Enzymes | Benzimidazoles are well-established as anthelmintic agents. researchgate.net Screening against enzymes from various parasites could reveal new antiparasitic leads. nih.gov |
This table is generated based on the general biological activities of benzimidazole derivatives and represents potential areas of investigation for the specified compound.
Integration into High-Throughput Screening Libraries and Methodologies
The amenability of this compound to derivatization makes it an excellent candidate for inclusion in high-throughput screening (HTS) libraries. arvojournals.org The synthesis of a focused library of analogs with diverse substitutions on the benzimidazole ring and modifications of the aminoalkyl chain would provide a valuable resource for screening against a wide range of biological targets.
The primary amine serves as a convenient point of attachment for combinatorial synthesis on solid-phase, which can accelerate the generation of a large number of derivatives. These libraries can then be utilized in various HTS formats, including cell-based assays and biochemical assays, to identify novel hit compounds for drug discovery programs. semanticscholar.orgnih.gov The development of robust and scalable synthetic routes will be crucial for the successful integration of this compound class into HTS campaigns. mdpi.com
Contribution to Fundamental Understanding of Benzimidazole Chemistry and Biology
Systematic investigation of this compound and its derivatives can contribute significantly to the broader understanding of benzimidazole chemistry and biology. Detailed SAR studies will provide valuable insights into the specific structural features that govern the biological activity and target selectivity of 2-aminoalkylbenzimidazoles.
Furthermore, identifying the specific molecular targets of active analogs and elucidating their mechanisms of action will expand our knowledge of the biological pathways modulated by this class of compounds. This fundamental research can guide the rational design of future benzimidazole-based therapeutic agents with improved efficacy and safety profiles, ultimately advancing the field of medicinal chemistry.
Q & A
Q. What are the common synthetic routes for preparing 6-(1H-Benzo[d]imidazol-2-yl)hexan-1-amine and its intermediates?
The compound is typically synthesized via multi-step protocols starting from o-phenylenediamine derivatives. For example:
- Step 1 : Condensation of o-phenylenediamine with carbon disulfide and KOH in ethanol yields 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Reaction with hydrazine hydrate produces 2-hydrazinyl-1H-benzo[d]imidazole, followed by further functionalization (e.g., alkylation or acylation) to introduce the hexan-1-amine chain .
- Catalytic methods : Copper iodide-catalyzed coupling of 1H-benzo[d]imidazol-2-amine with sulfonyl azides and terminal alkynes can generate structurally related amidines .
Q. How are benzimidazole derivatives characterized to confirm structural integrity?
Key techniques include:
- Spectroscopy : IR (e.g., S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H/¹³C NMR (e.g., δ12.31 for S-H protons), and mass spectrometry (ESI-MS for molecular ion peaks) .
- Elemental analysis : Deviations within ±0.4% of theoretical values validate purity .
- Chromatography : TLC for monitoring reaction progress (e.g., Rf shifts between intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound derivatives?
- Catalyst selection : CBr4 in acetonitrile at 80°C achieves 78% yield in one-pot syntheses of benzamide derivatives, outperforming traditional metal catalysts .
- Solvent effects : DMF/sulfur promotes selective formation of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, while 1,4-dioxane without sulfur yields quinoxalines .
- Temperature control : Reflux conditions (e.g., 8–10 hours) are critical for cyclization steps in multi-component reactions .
Q. What analytical strategies resolve contradictions in spectroscopic data for benzimidazole derivatives?
- Contamination mitigation : IR spectra may show artifacts (e.g., mineral oil mull contamination at 2900 cm⁻¹); use KBr pellets or alternative sample preparation .
- NMR ambiguity : Overlapping aromatic proton signals can be resolved via 2D NMR (COSY, HSQC) or deuterated solvent exchange .
- Mass spectrometry validation : High-resolution mass spectrometry (HRMS) distinguishes isobaric species, especially in amidine derivatives .
Q. How do structural modifications of the hexan-1-amine chain influence biological activity?
- Chain length : Longer alkyl chains (e.g., hexan-1-amine vs. pentan-1-amine) may enhance lipophilicity, improving membrane permeability in antimicrobial assays .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring increase electrophilicity, potentially boosting anticancer activity .
- Hydrazine carboxamide derivatives : These exhibit anticonvulsant properties via GABAergic modulation, validated by in vivo seizure models .
Q. What computational methods predict the optoelectronic properties of benzimidazole derivatives?
- DFT calculations : Analyze HOMO-LUMO gaps to assess charge-transfer efficiency in Schiff bases like 3-(((1H-benzo[d]imidazol-2-yl)imino)methyl)phenol .
- Nonlinear optical (NLO) studies : Polarizable continuum models (PCM) evaluate hyperpolarizability (β) for materials science applications .
Methodological Considerations
Q. How can synthetic protocols be scaled while maintaining atom economy?
Q. What are the pitfalls in interpreting IR and NMR data for benzimidazole intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
